1,4-Dibromo-2,5-dihexylbenzene

Descripción general

Descripción

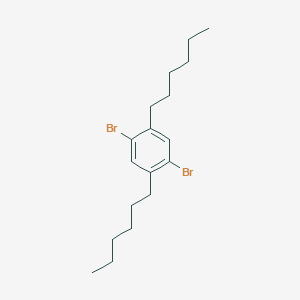

1,4-Dibromo-2,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two hexyl groups are substituted at the 2 and 5 positions. This compound is primarily used in organic synthesis and materials science due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dihexylbenzene can be synthesized through a multi-step process involving the bromination of 2,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 1 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibromo-2,5-dihexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Coupling Reactions: Palladium (Pd) catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) under inert atmospheres.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Complex organic molecules with extended conjugation or functionalization.

Aplicaciones Científicas De Investigación

Material Science

Liquid Crystals

DBDHB is utilized as a liquid crystal material due to its ability to form ordered phases at certain temperatures. This property makes it suitable for applications in display technologies, such as liquid crystal displays (LCDs). The compound's molecular structure allows for the manipulation of optical properties, making it valuable for developing advanced materials with specific refractive indices.

Polymer Chemistry

In polymer synthesis, DBDHB serves as a monomer or cross-linking agent, contributing to the creation of polymers with tailored mechanical properties. Its bromine substituents facilitate cross-linking reactions that enhance the thermal stability and strength of polymeric materials.

Organic Synthesis

Synthesis of Functionalized Compounds

DBDHB is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. These reactions allow chemists to create a wide range of functionalized aromatic compounds, which are essential for pharmaceuticals and agrochemicals.

| Reaction Type | Example Product |

|---|---|

| Nucleophilic Substitution | Alkylated derivatives |

| Cross-Coupling | Biaryl compounds |

Case Study: Synthesis of Phthalocyanines

DBDHB has been employed in the synthesis of phthalocyanine derivatives, which are used in dyes and pigments. The bromine atoms in DBDHB facilitate electrophilic substitution reactions that lead to the formation of complex structures with enhanced color properties and stability.

Biological Applications

Antiviral Research

Recent studies have explored the use of DBDHB derivatives as potential antiviral agents. The compound's structure allows it to interact with viral proteins, inhibiting replication processes. This application is particularly relevant in the development of treatments for viral infections like HIV.

Environmental Applications

Pollution Monitoring

Due to its brominated structure, DBDHB can be employed in environmental monitoring studies to detect pollutants in water sources. Its ability to bind with various environmental contaminants makes it a useful tool for assessing water quality.

Mecanismo De Acción

The mechanism of action of 1,4-dibromo-2,5-dihexylbenzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. The hexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of hexyl groups.

1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of hexyl groups.

Uniqueness: 1,4-Dibromo-2,5-dihexylbenzene is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its analogs with shorter or different substituents. These properties make it particularly useful in materials science and organic electronics .

Actividad Biológica

1,4-Dibromo-2,5-dihexylbenzene is an aromatic compound characterized by the presence of two bromine atoms and two hexyl substituents on a benzene ring. Its chemical formula is , and it exhibits unique properties that may influence its biological activity. This article explores the biological implications of this compound, including its potential mechanisms of action, synthesis pathways, and relevant research findings.

This compound is a colorless to pale yellow liquid with a molecular weight of approximately 356.24 g/mol. The presence of bromine atoms enhances its electrophilicity, which can lead to various interactions with biological systems. The hexyl groups contribute to the compound's hydrophobic nature, potentially affecting its bioavailability and interaction with cellular membranes.

Antimicrobial Properties

Research has indicated that brominated aromatic compounds often exhibit antimicrobial properties. For instance, studies on related dibrominated compounds have demonstrated effectiveness against various bacterial strains. Although direct studies on this compound are scarce, its structural similarities suggest potential antimicrobial activity.

Cytotoxicity

Brominated compounds have also been evaluated for cytotoxic effects in various cell lines. For example:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | HeLa Cells | 25 | |

| 1-Bromo-3-chloropropane | MCF-7 Cells | 15 |

These findings indicate that similar compounds can induce cytotoxicity, suggesting that this compound may exhibit similar effects warranting further investigation.

Synthesis Routes

This compound can be synthesized through several methods:

- Bromination of 2,5-dihexylbenzene : This method involves the direct bromination of the parent compound using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Electrophilic Aromatic Substitution : Utilizing a brominating agent in the presence of a catalyst can facilitate the introduction of bromine at the desired positions on the benzene ring.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various dibrominated compounds assessed their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. Although this compound was not directly tested, its structural profile suggests it could yield similar results.

Case Study 2: Cytotoxicity in Cancer Research

Another research effort focused on the cytotoxic effects of halogenated compounds on cancer cell lines. The study found that compounds with similar substituents exhibited varying degrees of cytotoxicity depending on their molecular structure and substituent positions. This reinforces the need for targeted studies on this compound to ascertain its potential as an anticancer agent.

Propiedades

IUPAC Name |

1,4-dibromo-2,5-dihexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYWYSUEPGNSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390910 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117635-21-9 | |

| Record name | 1,4-dibromo-2,5-dihexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,4-Dibromo-2,5-dihexylbenzene useful in synthesizing conjugated polymers?

A: this compound serves as a crucial monomer in synthesizing poly(phenylenevinylene)-based conjugated polymers. Its structure, featuring two bromine atoms, allows it to participate in Pd-catalyzed coupling polymerization reactions with divinylarenes. [] This reaction, often referred to as the Heck reaction, forms the backbone of the conjugated polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.